molecular formula C5H9NO2 B13835887 2-Butenamide, 3-hydroxy-N-methyl-

2-Butenamide, 3-hydroxy-N-methyl-

Cat. No.: B13835887
M. Wt: 115.13 g/mol
InChI Key: CDASTHKGLSHGJZ-UHFFFAOYSA-N
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Description

2-Butenamide, 3-hydroxy-N-methyl- is an organic compound with the molecular formula C5H9NO2. It is a derivative of butenamide, featuring a hydroxyl group and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 3-hydroxy-N-methyl- typically involves the reaction of 3-hydroxy-2-butenamide with methylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 2-Butenamide, 3-hydroxy-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 3-hydroxy-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butenamide, 3-hydroxy-N-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Butenamide, 3-hydroxy-N-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the butenamide moiety play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which contribute to its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-3-methyl-2-butenamide
  • 3-Hydroxy-N-methylbutanamide
  • 3-Oxo-N-methyl-2-butenamide

Uniqueness

2-Butenamide, 3-hydroxy-N-methyl- is unique due to the presence of both a hydroxyl group and a double bond in the butenamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-hydroxy-N-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)3-5(8)6-2/h3,7H,1-2H3,(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDASTHKGLSHGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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